(E)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-16-4-6-17(7-5-16)8-14-25(21,22)20-15-19(9-11-23-12-10-19)18-3-2-13-24-18/h2-8,13-14,20H,9-12,15H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBPXZRGDGQFGT-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a tetrahydropyran moiety, and an ethenesulfonamide group. The molecular formula is with a molecular weight of approximately 345.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N1O2S1 |
| Molecular Weight | 345.46 g/mol |
| CAS Number | Not specified |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives.
- Synthesis of Tetrahydropyran : Achieved through cyclization reactions.
- Coupling Reaction : Final coupling with the ethenesulfonamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene ring may facilitate binding to various biological targets, leading to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against pathogens like Haemophilus influenzae and Moraxella catarrhalis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further drug development.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of derivatives related to the target compound.
- Methodology : Combinatorial libraries were synthesized and screened against various pathogens.
- Results : Several derivatives demonstrated potent antibacterial activity, suggesting a promising therapeutic application.
-
Enzyme Inhibition Study :
- Objective : Assess the inhibitory effects on specific metabolic enzymes.
- Methodology : In vitro assays were conducted using enzyme substrates.
- Results : The compound showed significant inhibition rates compared to controls, indicating its potential as a lead compound in drug discovery.
Comparison with Similar Compounds
Structural Analogues of (E)-N-Aryl-2-Arylethenesulfonamides
Key Structural Differences:
Thiophene vs. Tetrahydro-2H-pyran introduces conformational rigidity and hydrogen-bonding capacity, absent in simpler aryl groups of 6d–6f.
p-Tolyl vs.
Physicochemical and Spectral Properties
- Melting Points : Analogs 6d–6f exhibit melting points between 98–114°C, influenced by substituent polarity. The target compound’s pyran-thiophene system may lower melting points due to increased flexibility.
- NMR Signatures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
